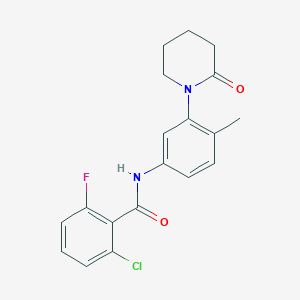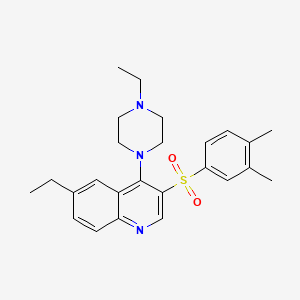
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline core, with a sulfonyl group attached to one of the carbon atoms. The sulfonyl group would be further substituted with a 3,4-dimethylphenyl group. Additionally, an ethyl group and a 4-ethylpiperazin-1-yl group would be attached to other carbon atoms on the quinoline ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, quinoline derivatives can undergo reactions like electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of polar groups, the degree of conjugation, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Catalytic Activity
- A study by Murugesan, Gengan, and Lin (2017) describes the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst. This process is highlighted for its high yield, simple methodology, and cost-effectiveness for potential large-scale production. The synthesized compounds showed promising applications in molecular docking studies with bovine serum albumin, indicating potential biological activities (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Anticancer Potential
- Chung et al. (2018) investigated quinoline core compounds, integrating a sulfonyl moiety for their anticancer activities towards liver cancer cells. The study identified compounds with significant anticancer effects, providing a lead structure for the development of quinoline-based NF-κB inhibitors. This work offers insights into the mechanism of action for bioactive sulfonyl-containing quinoline compounds against hepatocellular carcinoma (Po-Yee Chung et al., 2018).
Antimicrobial Applications
- A 2019 study synthesized new compounds of quinoline clubbed with a sulfonamide moiety for use as antimicrobial agents. This research highlighted compounds that displayed high activity against Gram-positive bacteria, showcasing the potential of quinoline derivatives in addressing microbial resistance (2019).
Novel Synthesis Techniques
- Research by Murugesan, Gengan, and Krishnan (2016) presented a green approach using a nanocrystalline titania-based sulfonic acid material for the synthesis of piperazinyl-quinolinyl pyran derivatives. The method offers advantages such as good yield, simplicity, safety, and short reaction time, indicating a step forward in eco-friendly chemical synthesis (Arul Murugesan, R. M. Gengan, & A. Krishnan, 2016).
Biological and Chemical Stability Studies
- Tan et al. (2008) conducted a comparative study on the stability, electrochemistry, cytotoxicity, DNA and protein binding properties of Ru(III) complexes involving quinoline. This research offers valuable insights into the structural and functional aspects of quinoline derivatives, contributing to the understanding of their biological applications (Cai-Ping Tan et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-5-20-8-10-23-22(16-20)25(28-13-11-27(6-2)12-14-28)24(17-26-23)31(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXMPGREKMIGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

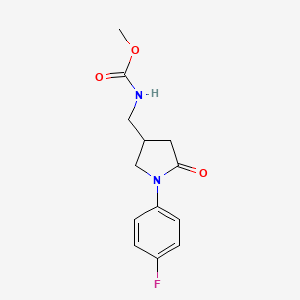
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2682639.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)


![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)
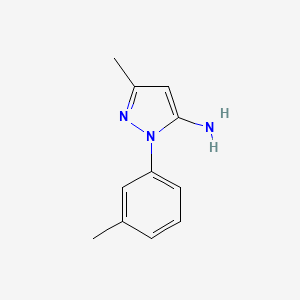
![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)


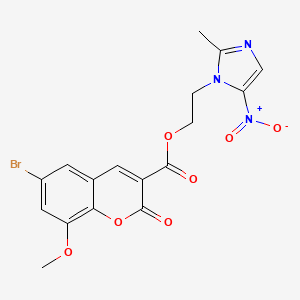
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
